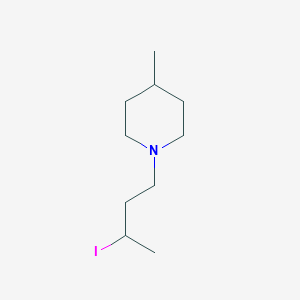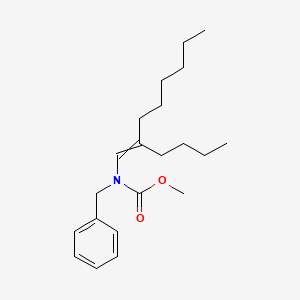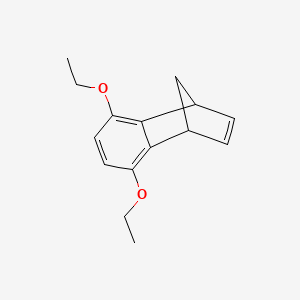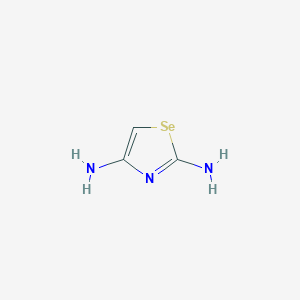
3-Chloro-5-methoxy-7-nitro-1-benzothiophene-2-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-methoxy-7-nitro-1-benzothiophene-2-carbonyl chloride is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methoxy-7-nitro-1-benzothiophene-2-carbonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 5-methoxy-7-nitro-1-benzothiophene-2-carbonyl chloride using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-Chloro-5-methoxy-7-nitro-1-benzothiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted benzothiophene derivatives.
Reduction: Amino-substituted benzothiophene derivatives.
Oxidation: Carboxylic acid derivatives.
科学的研究の応用
3-Chloro-5-methoxy-7-nitro-1-benzothiophene-2-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Material Science: The compound is explored for its potential use in organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用機序
The mechanism of action of 3-Chloro-5-methoxy-7-nitro-1-benzothiophene-2-carbonyl chloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
3-Chloro-5-methoxy-1-benzothiophene-2-carbonyl chloride: Lacks the nitro group, which may result in different reactivity and applications.
5-Methoxy-7-nitro-1-benzothiophene-2-carbonyl chloride: Lacks the chlorine atom, affecting its substitution reactions.
Uniqueness
3-Chloro-5-methoxy-7-nitro-1-benzothiophene-2-carbonyl chloride is unique due to the presence of both the chlorine and nitro groups, which provide a versatile platform for various chemical modifications and applications. This dual functionality makes it a valuable compound in synthetic chemistry and research.
特性
CAS番号 |
836605-63-1 |
|---|---|
分子式 |
C10H5Cl2NO4S |
分子量 |
306.12 g/mol |
IUPAC名 |
3-chloro-5-methoxy-7-nitro-1-benzothiophene-2-carbonyl chloride |
InChI |
InChI=1S/C10H5Cl2NO4S/c1-17-4-2-5-7(11)9(10(12)14)18-8(5)6(3-4)13(15)16/h2-3H,1H3 |
InChIキー |
NSHCIOSTTDHYPT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C(=C1)[N+](=O)[O-])SC(=C2Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


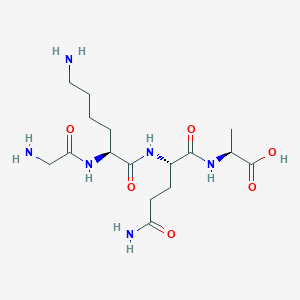
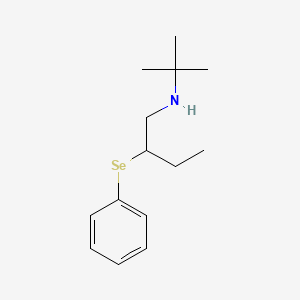
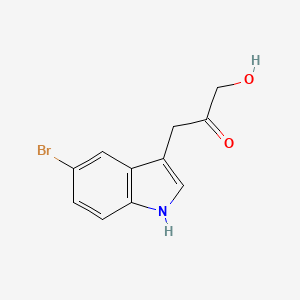
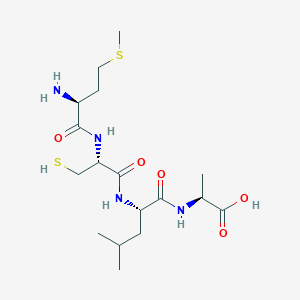
![2-Propen-1-amine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14201025.png)

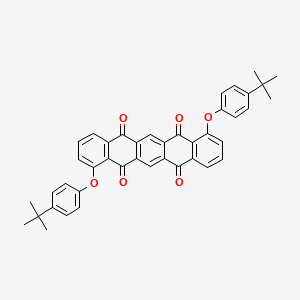

![N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine](/img/structure/B14201047.png)
